molecular formula C23H19ClF3N5O3S2 B11460427 N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

Cat. No.: B11460427
M. Wt: 570.0 g/mol
InChI Key: YGVZPRBCDAHOIX-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a pyrimidine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The subsequent steps involve the introduction of the 4-chlorobenzyl group, the thiophen-2-yl group, and the trifluoromethyl group through various substitution reactions. The final step usually involves the sulfonylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to streamline the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and pyrimidine rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., reflux, microwave-assisted synthesis).

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the trifluoromethyl group and the sulfonyl group may enhance its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide shares similarities with other pyrazole and pyrimidine derivatives, such as:
    • N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide
    • N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonyl group contributes to its overall polarity and potential interactions with biological targets.

Properties

Molecular Formula

C23H19ClF3N5O3S2

Molecular Weight

570.0 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide

InChI

InChI=1S/C23H19ClF3N5O3S2/c1-14-11-20(31-32(14)13-15-4-6-16(24)7-5-15)30-21(33)8-10-37(34,35)22-28-17(18-3-2-9-36-18)12-19(29-22)23(25,26)27/h2-7,9,11-12H,8,10,13H2,1H3,(H,30,31,33)

InChI Key

YGVZPRBCDAHOIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)CCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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